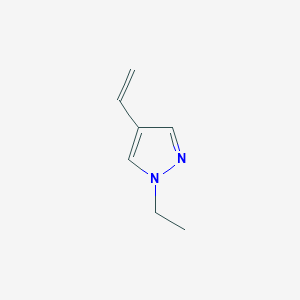

1-ethyl-4-vinyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-9(4-2)6-7/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNOTWZWWRAUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Ethyl 4 Vinyl 1h Pyrazole and Its Analogs

Reactions Involving the Vinyl Moiety

The exocyclic double bond in 1-ethyl-4-vinyl-1H-pyrazole is susceptible to a variety of addition reactions, reflecting its alkene-like character. However, its reactivity is modulated by the electronic influence of the attached pyrazole (B372694) ring.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Vinylpyrazoles can participate in cycloaddition reactions, serving as either dienophiles or dipolarophiles. The reactivity in these reactions is often influenced by the position of the vinyl group on the pyrazole ring and the nature of the substituents. nih.gov

4-Vinylpyrazoles have been shown to react with various dienophiles. For instance, reactions with methyl propiolate, dimethyl acetylenedicarboxylate (DMAD), and N-phenylmaleimide proceed rapidly to yield 1:1 adducts. nih.gov Microwave activation can enhance the efficiency of these reactions and enable the use of less reactive dienophiles. nih.gov

In contrast, 1-vinylpyrazoles can undergo [2+2] cycloaddition with tetracyanoethylene. This reaction is believed to proceed through the formation of a π-π complex. nih.gov The reaction conditions for this cycloaddition are dependent on the substituents on the pyrazole ring; for example, 1-vinylpyrazole reacts at room temperature, whereas its methylated derivatives require heating. nih.gov

Diels-Alder, or [4+2] cycloadditions, involving vinylpyrazoles acting as dienes are generally difficult. nih.gov The loss of aromaticity in the pyrazole ring during the formation of the cycloadduct makes this process energetically unfavorable, often requiring harsh conditions such as high temperatures and pressures. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Conditions | Yield | Cite |

| 4-Vinylpyrazole | Methyl propiolate | Cycloaddition | 1:1 adduct | Microwave | Fair | nih.gov |

| 4-Vinylpyrazole | N-phenylmaleimide | Cycloaddition | 1:1 adduct | Microwave | Fair | nih.gov |

| 1-Vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazole | Benzene, room temp. | High | nih.gov |

| 3-Methyl-1-vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazole analog | Benzene, 80 °C | High | nih.gov |

| 3-Methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | Diels-Alder | Cycloadduct | 180 °C | Low | nih.gov |

Halogenation and Hydrohalogenation of the Vinyl Group

The vinyl group of vinylpyrazoles readily undergoes halogenation and hydrohalogenation. The bromination of 1-vinylpyrazoles in carbon tetrachloride at low temperatures results in a mixture of products. The primary products are the expected 1-(1',2'-dibromo)ethylpyrazoles from addition to the double bond, alongside products of electrophilic substitution at the C-4 position of the pyrazole ring. nih.gov The formation of hydrohalide salts also occurs due to the presence of liberated hydrogen bromide. nih.gov

Hydrohalogenation of 1-vinylpyrazoles with hydrogen halides can lead to different products depending on the reaction conditions and the basicity of the pyrazole. nih.gov At very low temperatures (-150 °C), protonation occurs at the N-2 position of the pyrazole ring, forming salts. nih.gov At room temperature, the addition of hydrogen halides to the vinyl double bond follows Markovnikov's rule, yielding 1-(1'-haloethyl)pyrazoles. nih.gov These products can then undergo further hydrohalogenation at the N-2 position. nih.gov

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Cite |

| 1-Vinylpyrazole | Bromine (Br₂) | CCl₄, -20 °C | 1-(1',2'-Dibromo)ethylpyrazole, 4-Bromo-1-vinylpyrazole | nih.gov |

| 1-Vinylpyrazole | Hydrogen Halide (HX) | -150 °C | 1-Vinylpyrazole hydrohalide salt (at N-2) | nih.gov |

| 1-Vinylpyrazole | Hydrogen Halide (HX) | 20-25 °C | 1-(1'-Haloethyl)pyrazole | nih.gov |

Radical Addition Reactions

The vinyl moiety of vinylpyrazoles is susceptible to radical addition reactions. For instance, the addition of thiols to 1-vinylpyrazoles can proceed via a radical mechanism to produce 1-(pyrazolyl-1)-2-(alkylthio)ethanes in high yields. nih.gov The facility of this reaction is dependent on the reactants and can be accelerated by increasing the temperature and using a radical initiator like azobisisobutyronitrile (AIBN). nih.gov Methyl-substituted 1-vinylpyrazoles have been observed to react more readily than unsubstituted 1-vinylpyrazole. nih.gov

Carbene Addition Reactions (e.g., Dichlorocarbene)

Vinylpyrazoles can react with carbenes at the exocyclic double bond to form cyclopropane derivatives. The reaction of 3-vinylpyrazoles with dichlorocarbene, generated from chloroform and a base, affords the corresponding 3-(2,2-dichlorocyclopropyl)-1H-pyrazoles. nih.gov These cyclopropylpyrazoles are valuable precursors for the synthesis of other bisheterocyclic compounds. nih.gov

The success of this reaction can be dependent on the method of carbene generation. For some substituted vinylpyrazoles, such as 1-alkyl-5-chloro-3-vinyl-1H-pyrazoles, the generation of dichlorocarbene under neutral conditions, for example, through the thermal decomposition of sodium trichloroacetate, is necessary to obtain the desired dichlorocyclopropane products in good yields. nih.govresearchgate.net

Reactivity of the Pyrazole Heterocycle

While many reactions of 1-ethyl-4-vinyl-1H-pyrazole occur at the vinyl group, the pyrazole ring itself possesses a distinct reactivity profile, most notably towards electrophilic substitution.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the substituents already present on the ring. For N-substituted pyrazoles, such as 1-ethyl-4-vinyl-1H-pyrazole, electrophilic attack is generally favored at the C-4 position if it is unsubstituted. nih.gov However, in the case of 1-ethyl-4-vinyl-1H-pyrazole, the C-4 position is occupied by the vinyl group. Therefore, electrophilic substitution would be directed to other available positions, typically C-5 or C-3, with the regioselectivity influenced by steric and electronic factors.

As mentioned previously, during the bromination of 1-vinylpyrazoles, electrophilic substitution at the C-4 position is a competing reaction pathway. nih.gov This highlights that even when the primary reaction is expected at a substituent, the aromatic core of the pyrazole can also participate in reactions with electrophiles. The general susceptibility of five-membered heterocycles like pyrroles, furans, and thiophenes to electrophilic attack is well-established, and pyrazoles share this characteristic, albeit with reactivity modulated by the two nitrogen atoms in the ring. wikipedia.org

Nucleophilic Attack and Ring Transformations

Ring transformations of the pyrazole core can also occur. For instance, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones in an ethanolic solution, a process that appears to be initiated by air oxidation. researchgate.net

Tautomeric Equilibria and Proton Transfer Phenomena in Pyrazoles

Tautomerism is a significant characteristic of pyrazole chemistry, particularly in N-unsubstituted pyrazoles where a proton can move between the two nitrogen atoms. nih.govencyclopedia.pub However, in N-substituted pyrazoles like 1-ethyl-4-vinyl-1H-pyrazole, this form of annular tautomerism is prevented. researchgate.net

Proton transfer in pyrazoles is generally an intermolecular process, with a significantly lower energy barrier compared to an intramolecular process. nih.govencyclopedia.pub Studies on pyrano[2,3-c]pyrazole derivatives have shown that excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual solvent-dependent fluorescence. rsc.orgktu.edu This process can be in competition with other reactions like excited-state twisting. rsc.org In some cases, a ground-state proton transfer back reaction can be observed. rsc.orgktu.edu

The table below summarizes different types of tautomerism and proton transfer observed in pyrazole systems.

Metal-Mediated and Organometallic Reactions

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.com This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out under mild conditions. wikipedia.orgorganic-chemistry.org N-unsubstituted 4-iodopyrazole can be converted to 4-alkynyl derivatives through Sonogashira coupling after protection of the nitrogen atom with ethyl vinyl ether. researchgate.net This suggests that 1-ethyl-4-halopyrazoles could similarly undergo Sonogashira coupling.

The general mechanism for the Sonogashira coupling involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. nrochemistry.com

The following table outlines the key components of a typical Sonogashira coupling reaction.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of functionalized pyrazoles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org These reactions allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. nih.gov

For N-substituted pyrazoles, C-H activation can be directed to specific positions on the pyrazole ring. The presence of an electron-withdrawing group at the C4 position can facilitate C-H activation at the C5 position by increasing the acidity of the C-H bond and reducing the basicity of the adjacent nitrogen atom. researchgate.net This strategy has been employed for the palladium-catalyzed C-H allylation and benzylation of pyrazoles. researchgate.net

The phosphorylation of N-vinylazoles with reagents like phosphorus pentachloride has been studied. nih.gov These reactions can lead to the formation of various organophosphorus compounds with different coordination states of the phosphorus atom. researchgate.net For instance, the reaction of 1-vinylpyrazoles with phosphorus pentachloride can yield products containing tetra-, penta-, or hexacoordinated phosphorus atoms. nih.govresearchgate.net

Compound Nomenclature

Polymer Science and Materials Applications of Vinylpyrazole Monomers

Advanced Polymerization Mechanisms

The polymerization of vinyl monomers can be achieved through various mechanisms, each offering different levels of control over the final polymer's structure and properties. For vinylpyrazoles, radical-based methods are the most studied, while ionic pathways are less common.

Free-Radical Polymerization of Vinylpyrazoles

Free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. Studies on various vinylpyrazole isomers show they readily undergo polymerization using common azo initiators like azobisisobutyronitrile (AIBN). nih.gov The reactivity of vinylpyrazoles in free-radical polymerization is significantly influenced by the position and nature of substituents on both the pyrazole (B372694) ring and the vinyl group. nih.gov

Research on 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has provided insight into the kinetics of this process. The rate of polymerization for these monomers was found to be proportional to the initiator concentration to the power of 0.5, which is characteristic of a conventional free-radical mechanism where termination occurs by bimolecular coupling or disproportionation of growing polymer chains. nih.govuomustansiriyah.edu.iq The reaction kinetics with respect to the monomer concentration, however, can deviate from first-order at higher concentrations. nih.gov

A general trend observed is that the rate and extent of polymerization decrease with increasing substitution on the vinyl group itself. For instance, neat 1-vinylpyrazole can polymerize with almost explosive speed, whereas more substituted analogues react more slowly. nih.gov Based on this, 1-ethyl-4-vinyl-1H-pyrazole, having no substituents directly on the vinyl group, would be expected to be a highly reactive monomer in free-radical polymerization. In dilute solutions, high molecular weight polymers, ranging from 150,000 to 330,000 g/mol , have been successfully synthesized from 1-vinylpyrazole. nih.gov

Interactive Table: Kinetic Data for Free-Radical Polymerization of Substituted Vinylpyrazoles

| Monomer | Initiator | Order w.r.t. Initiator | Observations |

| 3-methyl-1-vinylpyrazole | AIBN | 0.5 | First-order kinetics at low monomer conc. (≤3M). nih.gov |

| 5-methyl-1-vinylpyrazole | AIBN | 0.5 | Higher overall polymerization rate than 3-methyl isomer. nih.gov |

| 1-vinylpyrazole | Azo Initiators | Not specified | Highly reactive; polymerizes explosively in neat form. nih.gov |

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com These methods operate by establishing a dynamic equilibrium between actively propagating radical chains and dormant species, which minimizes termination reactions. ethz.ch

While specific studies on the RAFT polymerization of 1-ethyl-4-vinyl-1H-pyrazole are not prominent in the literature, the successful application of RAFT to other nitrogen-containing heterocyclic vinyl monomers, such as 1-vinyl-4-dianhydrohexitol-1,2,3-triazoles, demonstrates the feasibility of this approach. nih.gov The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent. The compatibility of the pyrazole moiety with radical processes is further supported by the use of pyrazole-based dithiocarbamates as effective RAFT agents for controlling the polymerization of other monomers. researchgate.net This suggests that the pyrazole ring is stable under RAFT conditions and should not interfere with the polymerization of a vinyl group attached to it. It is therefore anticipated that 1-ethyl-4-vinyl-1H-pyrazole could be successfully polymerized via RAFT, allowing for the creation of well-defined homopolymers and block copolymers.

Anionic and Cationic Polymerization Pathways

Ionic polymerization methods offer alternative routes to polymer synthesis but are highly sensitive to the electronic nature of the monomer.

Cationic Polymerization: This method is generally not suitable for vinylpyrazoles. The pyrazole ring contains basic nitrogen atoms that can readily react with and neutralize the acidic initiators (Lewis acids) or the propagating carbocationic chain ends. rsc.orgresearchgate.net This acid-base interaction would terminate the polymerization, preventing the formation of high molecular weight polymers. Therefore, cationic polymerization is not considered a viable pathway for 1-ethyl-4-vinyl-1H-pyrazole.

Anionic Polymerization: Anionic polymerization requires monomers with electron-withdrawing groups that can stabilize the propagating carbanion. While the pyrazole ring is not a powerful electron-withdrawing group, its influence on the vinyl group's electron density is critical. Successful living anionic polymerization has been reported for other nitrogen-containing vinyl monomers like 2-(4-vinylphenyl)pyridine and 4-vinylbenzyl piperidine, suggesting that under carefully controlled conditions (e.g., low temperatures, sterically hindered initiators), this pathway might be accessible. researchgate.netrsc.org However, the lack of reported success for vinylpyrazoles suggests that side reactions, such as the reaction of the initiator with the pyrazole ring protons in N-unsubstituted pyrazoles or other electrophilic sites, may pose significant challenges. For an N-substituted monomer like 1-ethyl-4-vinyl-1H-pyrazole, the primary obstacle would be achieving sufficient stabilization of the propagating carbanion.

Copolymerization Studies and Reactivity Ratios

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tuning the properties of the final material. ekb.eg The behavior of two monomers in a free-radical copolymerization is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the other comonomer (r < 1). sapub.org

Direct reactivity ratio data for 1-ethyl-4-vinyl-1H-pyrazole is not available. However, studies on the copolymerization of the related monomer N-vinylpyrazole (NVP) with vinyl chloride (VC) and methyl methacrylate (B99206) (MMA) by radical polymerization provide a valuable model. researchgate.net The calculated reactivity ratios for these systems offer insight into how a vinylpyrazole monomer might behave when paired with common industrial monomers.

Interactive Table: Reactivity Ratios for N-Vinylpyrazole (M₁) Copolymers

| Comonomer (M₂) | r₁ (NVP) | r₂ | r₁ * r₂ | System Characteristics |

| Vinyl Chloride (VC) | 1.96 | 0.11 | 0.216 | Random copolymer, enriched in NVP units. |

| Methyl Methacrylate (MMA) | 0.12 | 1.10 | 0.132 | Random copolymer, slightly enriched in MMA units. |

| Data sourced from studies on N-vinylpyrazole, used as an analogue for 1-ethyl-4-vinyl-1H-pyrazole. researchgate.net |

The product of the reactivity ratios (r₁ * r₂) indicates the tendency of the monomers to arrange in the polymer chain. A value close to 1 suggests a completely random arrangement, while a value approaching 0 indicates a tendency toward alternation. For both VC and MMA, the product is significantly less than 1, indicating a random distribution with some alternating tendency. researchgate.net These findings suggest that 1-ethyl-4-vinyl-1H-pyrazole could likely be copolymerized with a range of vinyl monomers to create random copolymers, allowing for the incorporation of the functional pyrazole moiety into various polymer backbones.

Development of Advanced Polymeric Materials

The synthesis of polymers containing specific functional groups is a cornerstone of advanced materials development. The pyrazole ring is a versatile functional moiety, making polymers derived from 1-ethyl-4-vinyl-1H-pyrazole of significant interest.

Synthesis of Functional Polymers with Pyrazole Moieties

The polymerization of 1-ethyl-4-vinyl-1H-pyrazole directly yields a polymer, poly(1-ethyl-4-vinyl-1H-pyrazole), where each repeating unit contains a pendant pyrazole group. These pyrazole moieties impart specific functionalities to the polymer chain, which can be exploited for various applications. Pyrazoles are well-known for their ability to act as ligands, forming coordination complexes with a wide range of metal ions. This property could be used to create:

Polymer-supported catalysts: Where metal catalysts are immobilized on the polymer backbone for easier recovery and reuse.

Metal-ion absorbing materials: For applications in water purification or recovery of precious metals.

Hybrid organic-inorganic composites: Research has shown that copolymers of N-vinylpyrazole can be used in sol-gel synthesis with tetraethoxysilane to produce composites with applications such as proton-conducting films. researchgate.net

Furthermore, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, influencing the polymer's solubility, thermal properties, and ability to interact with other molecules. The synthesis of functional polymers through the (co)polymerization of 1-ethyl-4-vinyl-1H-pyrazole opens a pathway to novel materials with tailored chemical and physical properties. mdpi.com

Polymerization-Induced Self-Assembly

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the in-situ formation of block copolymer nanoparticles of varying morphologies, such as spheres, worms, or vesicles. The process typically involves the chain extension of a soluble homopolymer (a macroinitiator) with a second monomer that, as it polymerizes, forms an insoluble block. This growing insolubility drives the self-assembly of the block copolymers into nano-objects.

While direct studies on the PISA of 1-ethyl-4-vinyl-1H-pyrazole are not readily found, the general principles of PISA could be applied. A hypothetical PISA formulation for 1-ethyl-4-vinyl-1H-pyrazole might involve the following steps:

Synthesis of a Soluble Macroinitiator: A soluble polymer block would first be synthesized. The choice of this block would depend on the desired solvent for the PISA process. For example, in an aqueous PISA, a hydrophilic polymer like poly(ethylene glycol) (PEG) or poly(N,N-dimethylacrylamide) (PDMA) could be used as the macroinitiator.

Chain Extension with 1-ethyl-4-vinyl-1H-pyrazole: The polymerization of 1-ethyl-4-vinyl-1H-pyrazole would then be initiated from the end of the soluble macroinitiator. As the poly(1-ethyl-4-vinyl-1H-pyrazole) block grows, it would become insoluble in the reaction medium, triggering self-assembly.

The final morphology of the resulting nanoparticles would be influenced by several factors, as detailed in the table below.

Table 1: Key Parameters Influencing Nanoparticle Morphology in PISA

| Parameter | Effect on Morphology |

| Degree of Polymerization of the Insoluble Block | Increasing the length of the insoluble block generally leads to transitions from spherical to worm-like to vesicular morphologies. |

| Concentration of Monomer and Polymer | Higher solids content can favor the formation of higher-order morphologies (worms and vesicles). |

| Solvent Quality | The choice of solvent affects the solvophobicity of the core-forming block and can influence the final morphology. |

| Temperature | Temperature can affect both the polymerization kinetics and the solubility of the polymer blocks, thereby influencing the self-assembly process. |

Strategies for Tailored Material Properties through Polymerization

The properties of polymers derived from 1-ethyl-4-vinyl-1H-pyrazole could be tailored through various polymerization strategies. These strategies primarily focus on controlling the polymer's molecular weight, molecular weight distribution (dispersity), architecture, and chemical composition.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for synthesizing well-defined polymers from vinyl monomers.

RAFT Polymerization: This technique allows for the synthesis of polymers with predetermined molecular weights and low dispersity. By carefully selecting the RAFT agent, it is possible to control the polymerization of vinyl monomers. For vinylpyrazoles, a suitable RAFT agent would need to be chosen to ensure efficient chain transfer and control over the polymerization process. The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains, which allows for the simultaneous growth of all polymer chains.

Copolymerization

Copolymerization of 1-ethyl-4-vinyl-1H-pyrazole with other monomers is a versatile strategy to tune the final properties of the material. By incorporating different comonomers, a wide range of properties can be achieved. For example, copolymerization with:

Hydrophilic monomers (e.g., acrylic acid, N-vinylpyrrolidone) could impart water solubility or pH-responsiveness to the resulting copolymer.

Thermoresponsive monomers (e.g., N-isopropylacrylamide) could lead to the formation of smart materials that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition in response to temperature changes.

Hydrophobic monomers (e.g., styrene, methyl methacrylate) could be used to control the glass transition temperature and mechanical properties of the polymer.

The reactivity ratios of the comonomers would need to be determined to predict the copolymer composition and microstructure.

Table 2: Potential Strategies for Tailoring Polymer Properties

| Strategy | Targeted Property | Description |

| Controlled Radical Polymerization (e.g., RAFT) | Molecular Weight, Dispersity, End-group fidelity | Enables the synthesis of well-defined polymers with predictable chain lengths and narrow molecular weight distributions. |

| Copolymerization with Functional Monomers | Stimuli-Responsiveness (pH, Temperature) | Incorporation of comonomers with acidic, basic, or thermoresponsive groups can render the polymer sensitive to environmental changes. |

| Block Copolymerization | Self-Assembly, Mechanical Properties | The synthesis of block copolymers can lead to microphase separation and the formation of ordered nanostructures, influencing the material's mechanical and optical properties. |

| Crosslinking | Mechanical Strength, Swelling Behavior | Introducing crosslinks into the polymer network can enhance its mechanical integrity and control its swelling behavior in solvents. |

Spectroscopic and Structural Elucidation of 1 Ethyl 4 Vinyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-ethyl-4-vinyl-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the vinyl group, and the pyrazole (B372694) ring protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The vinyl group protons will appear as a set of doublet of doublets, typical for an AMX spin system, due to geminal, cis, and trans coupling constants. The two protons on the pyrazole ring are expected to appear as singlets, as they are not adjacent to other protons.

The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to nitrogen or involved in the double bond appearing at lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-4-vinyl-1H-pyrazole

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.5 | ~138.0 |

| Pyrazole H-5 | ~7.4 | ~127.0 |

| Vinyl -CH= | ~6.5 (dd) | ~130.0 |

| Vinyl =CH₂ (trans) | ~5.5 (dd) | ~110.0 |

| Vinyl =CH₂ (cis) | ~5.0 (dd) | ~110.0 |

| Ethyl -CH₂- | ~4.1 (q) | ~45.0 |

| Ethyl -CH₃ | ~1.4 (t) | ~15.0 |

Note: These are predicted values based on analogous structures and general NMR principles.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group and the vinyl group. An HSQC spectrum would link each proton to its directly attached carbon atom.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, which would be valuable for determining the preferred conformation of the ethyl and vinyl groups relative to the pyrazole ring.

The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents. The N-ethyl group is an electron-donating group, which would be expected to increase the electron density on the pyrazole ring compared to an unsubstituted pyrazole. This effect would manifest as a slight upfield shift in the ¹H and ¹³C NMR signals of the ring atoms. The vinyl group, being a conjugating substituent, can also influence the electronic distribution within the pyrazole ring.

Steric effects, particularly from the ethyl group, could influence the rotational freedom of the vinyl group. Studies on similar 1-vinylpyrazoles have shown that substituents on the pyrazole ring can affect the conformation of the vinyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For 1-ethyl-4-vinyl-1H-pyrazole, key vibrational modes would include C-H stretching of the alkyl, vinyl, and aromatic-like pyrazole ring, C=C stretching of the vinyl group and the pyrazole ring, and various bending vibrations.

Table 2: Predicted IR and Raman Active Vibrational Frequencies for 1-Ethyl-4-vinyl-1H-pyrazole

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch (Pyrazole) | 3100 - 3000 | Medium |

| Vinyl C-H Stretch | 3080 - 3010 | Medium |

| Alkyl C-H Stretch (Ethyl) | 2980 - 2850 | Strong |

| C=C Stretch (Vinyl) | 1640 - 1620 | Medium (Strong in Raman) |

| C=N and C=C Stretch (Pyrazole Ring) | 1600 - 1450 | Medium to Strong |

| C-H Bending (Vinyl) | 1000 - 890 | Strong |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-ethyl-4-vinyl-1H-pyrazole (C₇H₁₀N₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (122.17 g/mol ).

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for N-alkyl pyrazoles include the loss of an alkyl radical or the cleavage of the pyrazole ring. The presence of the ethyl group would likely lead to a prominent peak corresponding to the loss of a methyl radical (M-15) or an ethyl radical (M-29). The vinyl group could also undergo fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Ethyl-4-vinyl-1H-pyrazole

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion |

| 107 | [C₆H₇N₂]⁺ | Loss of CH₃ |

| 94 | [C₅H₆N₂]⁺ | Loss of C₂H₄ (ethylene) |

| 93 | [C₅H₅N₂]⁺ | Loss of C₂H₅ |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic-like heterocycle and, along with the conjugated vinyl group, constitutes the primary chromophore in 1-ethyl-4-vinyl-1H-pyrazole.

The expected electronic transitions would be π → π* transitions associated with the conjugated system of the pyrazole ring and the vinyl group. The absorption maximum (λ_max) would likely fall in the UV region. The ethyl group, being a saturated alkyl group, is not a chromophore itself but can have a small auxochromic effect, slightly shifting the λ_max.

The primary absorption band would be due to the π → π* transition of the conjugated pyrazole-vinyl system. The exact position of the λ_max would be influenced by the solvent polarity.

Computational and Theoretical Studies on 1 Ethyl 4 Vinyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of organic molecules like pyrazole (B372694) derivatives. DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and energetic properties of 1-ethyl-4-vinyl-1H-pyrazole.

Molecular Geometry: DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311+G(d,p), can predict the most stable three-dimensional arrangement of atoms in 1-ethyl-4-vinyl-1H-pyrazole. For related pyrazole derivatives, studies have shown that the pyrazole ring is generally planar. The ethyl and vinyl substituents will have specific orientations relative to this plane to minimize steric hindrance. The vinyl group's conformation is of particular interest, as its orientation can influence the molecule's reactivity.

Bond Lengths, Bond Angles, and Dihedral Angles: Detailed geometric parameters can be extracted from the optimized structure. The table below presents hypothetical yet representative DFT-calculated structural parameters for 1-ethyl-4-vinyl-1H-pyrazole, based on known values for similar pyrazole structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | N1 | N2 | - | - | 1.35 |

| Bond Length (Å) | N2 | C3 | - | - | 1.33 |

| Bond Length (Å) | C3 | C4 | - | - | 1.42 |

| Bond Length (Å) | C4 | C5 | - | - | 1.38 |

| Bond Length (Å) | C5 | N1 | - | - | 1.37 |

| Bond Length (Å) | N1 | C(ethyl) | - | - | 1.47 |

| Bond Length (Å) | C4 | C(vinyl) | - | - | 1.48 |

| Bond Length (Å) | C(vinyl) | C(vinyl) | - | - | 1.34 |

| Bond Angle (°) | C5 | N1 | N2 | - | 112.0 |

| Bond Angle (°) | N1 | N2 | C3 | - | 105.0 |

| Bond Angle (°) | N2 | C3 | C4 | - | 111.0 |

| Bond Angle (°) | C3 | C4 | C5 | - | 106.0 |

| Bond Angle (°) | C4 | C5 | N1 | - | 106.0 |

| Dihedral Angle (°) | C5 | N1 | C(ethyl) | C(ethyl) | 180.0 (anti) |

| Dihedral Angle (°) | C3 | C4 | C(vinyl) | C(vinyl) | 0.0 (syn-planar) |

Energetics: DFT calculations also provide valuable information about the molecule's energetic properties, such as the total electronic energy, zero-point vibrational energy (ZPVE), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

| Property | Predicted Value (Hartree) | Predicted Value (eV) |

| Total Electronic Energy | -400 | -10884.5 |

| HOMO Energy | -0.25 | -6.8 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Mechanistic Investigations of Reaction Pathways

Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. For 1-ethyl-4-vinyl-1H-pyrazole, theoretical investigations could shed light on various reaction pathways, including cycloadditions and electrophilic additions at the vinyl group.

Vinylpyrazoles can participate in cycloaddition reactions, although they are often less reactive than other vinyl-heterocycles due to the aromaticity of the pyrazole ring. DFT calculations can be used to model the transition states and intermediates of such reactions, providing insights into the reaction barriers and the regioselectivity of the products. For instance, in a Diels-Alder reaction, the vinyl group can act as the dienophile.

Furthermore, the vinyl group is susceptible to electrophilic attack. The mechanism of hydrohalogenation, for example, can be computationally modeled to determine the relative stability of the possible carbocation intermediates and to predict the adherence to Markovnikov's rule. Theoretical studies on related systems have explored the influence of substituents on the pyrazole ring on the reactivity of the vinyl group.

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of 1-ethyl-4-vinyl-1H-pyrazole dictates its reactivity. DFT provides a means to calculate various reactivity descriptors that help in understanding and predicting the chemical behavior of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The spatial distribution of these orbitals in 1-ethyl-4-vinyl-1H-pyrazole would likely show the HOMO localized on the pyrazole ring and the vinyl group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the entire molecule, suggesting sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. For 1-ethyl-4-vinyl-1H-pyrazole, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The hydrogen atoms would exhibit positive potential (blue regions), signifying their electrophilic character. The vinyl group would present a region of high electron density, making it susceptible to electrophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 1.36 |

| Electronegativity (χ) | (I + A) / 2 | 4.08 |

| Chemical Hardness (η) | (I - A) / 2 | 2.72 |

| Global Softness (S) | 1 / (2η) | 0.18 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.06 |

These descriptors provide a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions with other chemical species.

Analysis of Hydrogen Bonding and Intermolecular Interactions in Pyrazole Systems

While 1-ethyl-4-vinyl-1H-pyrazole itself does not have a hydrogen bond donor, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In pyrazole systems, hydrogen bonding and other intermolecular interactions play a crucial role in determining their solid-state structure and properties.

Computational methods can be employed to study the interactions of 1-ethyl-4-vinyl-1H-pyrazole with protic solvents or other molecules capable of hydrogen bonding. These studies can quantify the strength of the hydrogen bonds formed and analyze their geometric parameters.

Ligand Chemistry and Catalytic Applications of Pyrazole Containing Systems

Coordination Chemistry of Pyrazole (B372694) Ligands

Pyrazoles are a versatile class of N-heterocyclic ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers in various modes. researchgate.net The coordination behavior of pyrazole derivatives is a rich field of study, with applications ranging from materials science to bioinorganic chemistry. nih.govresearchgate.net

Synthesis of Metal-Pyrazole Complexes

The synthesis of metal-pyrazole complexes is a well-established area of inorganic chemistry. nih.gov Generally, these syntheses involve the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. The resulting complex's structure and properties are influenced by factors such as the metal ion, the substituents on the pyrazole ring, the reaction conditions, and the presence of counter-ions. researchgate.net

For 1-ethyl-4-vinyl-1H-pyrazole , a specific protocol for the synthesis of its metal complexes is not documented in the reviewed scientific literature. However, based on the general reactivity of N-substituted pyrazoles, it is plausible that 1-ethyl-4-vinyl-1H-pyrazole could act as a monodentate ligand, coordinating to a metal center through its sp²-hybridized nitrogen atom (N2). The ethyl group at the N1 position would sterically influence the coordination, and the vinyl group at the C4 position could potentially participate in further reactions or influence the electronic properties of the complex.

General synthetic approaches for analogous N-alkylated pyrazole complexes suggest that reactions would typically proceed by mixing the ligand with a metal halide, nitrate, or acetate (B1210297) salt in a solvent like ethanol, acetonitrile, or dichloromethane. The resulting complexes could be isolated by crystallization. Without experimental data, the specific nature of any such complexes with 1-ethyl-4-vinyl-1H-pyrazole remains hypothetical.

Metal-Ligand Cooperative Effects in Catalysis

Metal-ligand cooperativity refers to the synergistic action of a metal center and its ligand in activating a substrate and facilitating a chemical transformation. nih.gov This is a key concept in the design of efficient catalysts. In pyrazole-based systems, cooperativity often involves the pyrazole N-H group, which can act as a proton shuttle or a hydrogen bond donor. nih.gov

In the case of 1-ethyl-4-vinyl-1H-pyrazole , the absence of an N-H group precludes its direct participation in proton-coupled electron transfer or hydrogen bonding as a donor. The ethyl group at the N1 position renders the ligand non-protic. nih.gov Therefore, any cooperative effects would have to arise from other features of the ligand. While speculative, potential cooperative roles could involve the vinyl group, which might interact with the metal center or a substrate in a secondary coordination sphere interaction. However, there is no published research to support or explore such cooperative effects for this specific molecule. The broader field of multimetallic catalysis often relies on precisely designed ligand scaffolds to bring metal centers into proximity, where cooperativity can enhance catalytic activity. ed.ac.uk

Pyrazole-Based Catalysts in Organic Transformations

Pyrazole derivatives are integral components of many catalysts used in a wide array of organic transformations. Their electronic and steric properties can be readily tuned by modifying the substituents on the pyrazole ring, making them attractive for catalyst design. tandfonline.comnih.gov

Homogeneous Catalysis

In homogeneous catalysis, pyrazole-containing ligands have been successfully employed in reactions such as polymerization, transfer hydrogenation, and cross-coupling reactions. core.ac.ukrsc.org The pyrazole moiety can stabilize the metal center and influence its reactivity.

There is currently no specific information available in the scientific literature detailing the use of 1-ethyl-4-vinyl-1H-pyrazole or its metal complexes in homogeneous catalysis. The potential for such applications exists, given the general utility of pyrazoles in this field. For instance, a metal complex of 1-ethyl-4-vinyl-1H-pyrazole could theoretically be screened for activity in reactions like Heck coupling or olefin polymerization, where the vinyl group might also play a role. However, without experimental validation, this remains an underexplored area.

Heterogeneous Catalysis (e.g., Nano-Catalysis)

In heterogeneous catalysis, pyrazole-based systems can be immobilized on solid supports, such as silica (B1680970) or polymers, or incorporated into metal-organic frameworks (MOFs). researchgate.netnih.gov This approach facilitates catalyst separation and recycling.

As with homogeneous catalysis, there are no specific reports on the application of 1-ethyl-4-vinyl-1H-pyrazole in heterogeneous catalysis. The vinyl group could potentially be used for grafting the molecule onto a polymer support via polymerization, creating a pyrazole-functionalized material for metal coordination and heterogeneous catalysis. This is a plausible research direction, but one that has not been reported in the literature. The synthesis of functionalized pyrazoles for catalytic applications is an active area of research. mdpi.com

Future Directions and Emerging Research Avenues in 1 Ethyl 4 Vinyl 1h Pyrazole Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyrazole (B372694) derivatives has begun to benefit from the adoption of flow chemistry, a paradigm shift from traditional batch processes that offers enhanced safety, scalability, and control over reaction parameters. nih.gov Continuous-flow methodologies have been successfully employed for the synthesis of various pyrazole-based compounds, demonstrating significant reductions in reaction times and improved yields. nih.gov While specific studies on the flow synthesis of 1-ethyl-4-vinyl-1H-pyrazole are not yet prevalent in the literature, the established protocols for other pyrazoles lay a strong foundation for its future development. A plausible synthetic route for 1-ethyl-4-vinyl-1H-pyrazole could be adapted from the known synthesis of its methyl analog, 1-methyl-4-vinyl-1H-pyrazole. nih.gov This synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent followed by dehydration. nih.gov Adapting this to a flow process would involve the sequential pumping of reagents through heated microreactors, allowing for precise temperature and residence time control, which could optimize the yield and purity of the final product.

The integration of automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, presents a further frontier. Such systems could enable the high-throughput synthesis and screening of a library of 4-vinylpyrazole derivatives with varying N-substituents, facilitating the rapid discovery of monomers with desired properties for polymer synthesis.

Exploration of Novel Reactivity Patterns

The reactivity of vinylpyrazoles has been primarily explored in the context of cycloaddition reactions and polymerization. nih.gov 4-Vinylpyrazoles are known to react with various dienophiles under microwave irradiation in solvent-free conditions, yielding cycloadducts in fair yields. nih.gov However, a deeper understanding of the reactivity of the vinyl group in 1-ethyl-4-vinyl-1H-pyrazole is needed to unlock its full synthetic potential.

Future research could focus on exploring a broader range of chemical transformations. For instance, the vinyl group could be a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyrazole scaffold. Hydroformylation or Heck reactions could introduce aldehyde or substituted vinyl functionalities, respectively, opening pathways to more complex molecular architectures. Furthermore, the electronic nature of the pyrazole ring, influenced by the N-ethyl group, likely modulates the reactivity of the vinyl moiety, a phenomenon that warrants detailed mechanistic investigation. The polymerization of vinylpyrazoles is known to be highly dependent on the position of the vinyl group; for instance, 1-vinylpyrazole polymerizes almost explosively, whereas the polymerization of C-vinylpyrazoles is more controlled. nih.gov A systematic study of the polymerization kinetics and mechanism for 1-ethyl-4-vinyl-1H-pyrazole is essential for controlling the molecular weight and architecture of the resulting polymers.

Development of Advanced Materials with Tunable Properties

Pyrazole-containing polymers are gaining attention for their potential applications in materials science. mdpi.com The incorporation of the pyrazole moiety into a polymer backbone can impart unique properties, such as thermal stability, coordination ability with metal ions, and specific biological activities. mdpi.commdpi.com Poly(1-ethyl-4-vinyl-1H-pyrazole) is a yet-to-be-extensively-studied polymer that holds promise for the development of advanced materials with tunable properties.

The properties of this polymer could be tailored by controlling its molecular weight, tacticity, and by copolymerizing 1-ethyl-4-vinyl-1H-pyrazole with other functional monomers. For example, copolymerization with monomers bearing hydrophilic or hydrophobic side chains could allow for the tuning of the polymer's solubility and amphiphilicity. The pyrazole units within the polymer chain could act as ligands for metal ions, leading to the formation of coordination polymers with interesting catalytic, magnetic, or optical properties. bsu.edu.az Furthermore, the development of stimuli-responsive materials based on poly(1-ethyl-4-vinyl-1H-pyrazole) is a particularly exciting avenue. By incorporating responsive moieties, it may be possible to create polymers that change their conformation or properties in response to external stimuli such as pH, temperature, or light.

Below is a hypothetical data table illustrating the potential for tunable properties in copolymers of 1-ethyl-4-vinyl-1H-pyrazole (EVP) with a generic functional comonomer (FuncM).

| Copolymer Composition (EVP:FuncM) | Glass Transition Temperature (°C) | Refractive Index | Metal Ion Binding Capacity (mmol/g) |

| 100:0 | 120 | 1.58 | 0.5 |

| 75:25 | 110 | 1.56 | 1.2 |

| 50:50 | 102 | 1.54 | 2.0 |

| 25:75 | 95 | 1.52 | 2.8 |

| 0:100 | 88 | 1.50 | 3.5 |

This data is illustrative and intended to show the potential for property tuning through copolymerization.

Applications in Emerging Technologies

The unique properties of pyrazole derivatives and their polymers suggest a range of applications in emerging technologies. The development of functional materials from 1-ethyl-4-vinyl-1H-pyrazole could lead to advancements in several fields. For instance, the ability of the pyrazole nitrogen atoms to coordinate with metal ions makes these materials candidates for use as catalysts or in the development of sensors for heavy metal detection. bsu.edu.az

In the field of organic electronics, pyrazole-containing materials are being explored for their charge-transport properties. Polymers derived from 1-ethyl-4-vinyl-1H-pyrazole could potentially be functionalized to create materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. Their thermal stability and processability would be advantageous in these applications. Furthermore, the biological activity of many pyrazole compounds suggests that polymers incorporating this moiety could have applications in the biomedical field, for example, as coatings for medical devices or as scaffolds for tissue engineering. mdpi.com The development of pyrazole-based composite materials, for instance with silica (B1680970), has also been shown to produce materials with high thermal stability and sorption activity, which could be useful in areas such as catalysis and separation technologies. ingentaconnect.com

The following table outlines potential applications of materials derived from 1-ethyl-4-vinyl-1H-pyrazole in various emerging technologies.

| Technology Area | Potential Application | Key Property |

| Sensors | Chemical sensors for metal ion detection | Coordination ability of the pyrazole ring |

| Catalysis | Heterogeneous catalysts | Metal-coordinating sites and polymer support |

| Organic Electronics | Hole-transport layers in OLEDs | Tunable electronic properties and film-forming ability |

| Biomedical Devices | Antimicrobial coatings | Inherent biological activity of pyrazole derivatives |

| Separation Science | Sorbents for metal extraction | High surface area and selective binding sites in composites |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethyl-4-vinyl-1H-pyrazole, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by alkylation or vinylation. For example, refluxing intermediates with acetonitrile and potassium carbonate (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene) under controlled temperatures (70–80°C) can yield >80% purity after column chromatography . Key parameters include solvent polarity (acetonitrile or DMF), stoichiometric ratios (1:1.2 for nucleophilic substitutions), and reaction time (3–6 hours).

Table 1 : Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, 12 h reflux | 65–75 | >90% | |

| Vinylation | Vinyl bromide, K₂CO₃, acetonitrile, 80°C | 78 | 95% | |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | – | >99% |

Q. How can structural ambiguities in 1-ethyl-4-vinyl-1H-pyrazole derivatives be resolved using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification (e.g., vinyl proton signals at δ 5.2–6.0 ppm) and FTIR for carbonyl (1700–1750 cm⁻¹) or C=N (1600 cm⁻¹) validation. For stereochemical confirmation, NOESY NMR or X-ray crystallography (e.g., SHELXL refinement ) is critical. For example, interproton distances from NOESY can confirm substituent orientation on the pyrazole ring .

Q. What factors influence the reactivity of the vinyl group in 1-ethyl-4-vinyl-1H-pyrazole during functionalization?

- Methodological Answer : The vinyl group’s reactivity depends on electronic effects (electron-withdrawing substituents increase electrophilicity) and steric hindrance. For instance, radical addition or Diels-Alder reactions require Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance electrophilicity. Steric effects from the ethyl group may necessitate bulkier catalysts (e.g., Grubbs II for ring-closing metathesis) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use temperature-dependent NMR to assess conformational flexibility. If crystallographic data (e.g., SHELXL-refined structures ) show bond lengths deviating from NMR-derived coupling constants, consider DFT calculations (B3LYP/6-31G*) to model solution-state conformers .

Q. What computational strategies are effective for predicting the biological activity of 1-ethyl-4-vinyl-1H-pyrazole derivatives?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate predictions using in vitro enzyme inhibition assays (IC₅₀ measurements) and SAR analysis. For example, logP values >3.0 correlate with improved membrane permeability in pyrazole-based inhibitors .

Q. How should researchers design experiments to evaluate the impact of substituent electronic effects on pyrazole ring stability?

- Methodological Answer : Use Hammett substituent constants (σ) to systematically vary electron-donating/withdrawing groups (e.g., -OCH₃ vs. -NO₂). Monitor ring stability via TGA (thermal decomposition thresholds) and UV-Vis spectroscopy (λmax shifts under acidic/basic conditions). For example, electron-withdrawing groups reduce thermal stability (TGA mass loss onset at 150°C vs. 220°C for electron-donating groups) .

Data Contradiction Analysis

Case Study : A synthesized derivative showed conflicting ¹H NMR (single vinyl proton) and X-ray data (two distinct vinyl carbons).

- Resolution : Temperature-dependent NMR revealed rapid interconversion of conformers at 298 K, while X-ray captured a static crystal lattice. DFT simulations confirmed a low-energy barrier (ΔG‡ = 8.2 kcal/mol) for conformational exchange, reconciling the data .

Key Recommendations

- Prioritize multi-technique validation (NMR, X-ray, DFT) for structural assignments.

- Optimize synthetic steps using design-of-experiments (DoE) to account for solvent/catalyst interactions.

- Cross-reference biological activity data with computational predictions to prioritize lead compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.